2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Overview
Description
2-(4-Fluorophenyl)spiro[33]heptan-2-amine is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core attached to a 4-fluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)spiro[3One common method involves the use of photochemical protocols to prepare spirocyclic skeletons, which can then be functionalized to obtain the desired compound . Another approach involves the synthesis of spiro[3.3]heptane-2,6-dispirofluorene derivatives, which can be further modified to introduce the 4-fluorophenyl and amine groups .
Industrial Production Methods
Industrial production methods for 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may involve large-scale photochemical reactions or other scalable synthetic routes that ensure high yield and purity. The specific conditions and reagents used in these methods are optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes for Suzuki–Miyaura coupling reactions ).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: The spirocyclic core of the compound can be used to develop new materials with specific properties, such as hole-transporting materials for electronic devices.
Biological Studies: The compound can be used in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine can be compared with other similar compounds, such as:
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to variations in their properties and applications.
Fluorophenyl-substituted compounds: Compounds with a fluorophenyl group may exhibit similar chemical reactivity but differ in their overall structure and function.
The uniqueness of 2-(4-Fluorophenyl)spiro[3
Properties
IUPAC Name |
2-(4-fluorophenyl)spiro[3.3]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZGYLHTUGODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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